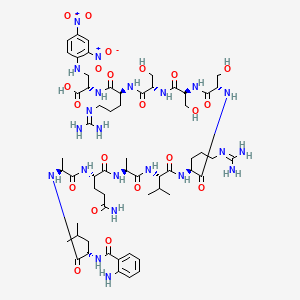
ADAM-17 Substrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
The preparation of ADAM-17 Substrate typically involves recombinant DNA technology. The gene encoding the substrate is cloned into an expression vector, which is then introduced into a suitable host cell, such as Escherichia coli or mammalian cells. The host cells are cultured under specific conditions to express the substrate protein, which is subsequently purified using chromatographic techniques .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. Bioreactors are used to culture the host cells, and the purification process is optimized for high yield and purity. The use of bioreactors allows for precise control of growth conditions, ensuring consistent production of the substrate .
化学反应分析
Types of Reactions
ADAM-17 Substrate undergoes various types of reactions, including:
Proteolytic Cleavage: The primary reaction is the proteolytic cleavage by ADAM-17, which releases the ectodomain of the substrate from the cell membrane.
Oxidation and Reduction: These reactions can modify the substrate’s structure and activity, affecting its interaction with ADAM-17.
Common Reagents and Conditions
Proteolytic Cleavage: This reaction typically occurs under physiological conditions, with ADAM-17 acting as the enzyme.
Oxidation and Reduction: Common reagents include oxidizing agents like hydrogen peroxide and reducing agents like dithiothreitol.
Major Products Formed
The major product formed from the proteolytic cleavage of this compound is the soluble ectodomain, which can participate in various signaling pathways .
科学研究应用
ADAM-17 Substrate has numerous applications in scientific research:
作用机制
The mechanism of action of ADAM-17 Substrate involves its cleavage by the ADAM-17 enzyme. ADAM-17 recognizes and binds to specific sites on the substrate, leading to the proteolytic release of the ectodomain. This process is regulated by various factors, including the substrate’s structure and the presence of cofactors . The released ectodomain can then interact with other molecules, triggering downstream signaling pathways .
相似化合物的比较
Similar Compounds
ADAM-10 Substrate: Similar to ADAM-17 Substrate but cleaved by ADAM-10.
Tumor Necrosis Factor-Alpha Converting Enzyme Substrate: Another substrate cleaved by ADAM-17, involved in the release of tumor necrosis factor-alpha.
Uniqueness
This compound is unique due to its specific interaction with ADAM-17 and its role in the shedding of a wide range of cell surface proteins. This specificity makes it a valuable tool for studying ADAM-17-mediated processes and developing targeted therapies .
属性
分子式 |
C59H92N22O21 |
|---|---|
分子量 |
1445.5 g/mol |
IUPAC 名称 |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[(2-aminobenzoyl)amino]-4-methylpentanoyl]amino]propanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-(2,4-dinitroanilino)propanoic acid |
InChI |
InChI=1S/C59H92N22O21/c1-27(2)21-38(74-48(88)32-11-7-8-12-33(32)60)52(92)70-29(5)46(86)71-37(17-18-44(61)85)49(89)69-30(6)47(87)79-45(28(3)4)56(96)73-36(14-10-20-67-59(64)65)51(91)76-41(25-83)54(94)78-42(26-84)55(95)77-40(24-82)53(93)72-35(13-9-19-66-58(62)63)50(90)75-39(57(97)98)23-68-34-16-15-31(80(99)100)22-43(34)81(101)102/h7-8,11-12,15-16,22,27-30,35-42,45,68,82-84H,9-10,13-14,17-21,23-26,60H2,1-6H3,(H2,61,85)(H,69,89)(H,70,92)(H,71,86)(H,72,93)(H,73,96)(H,74,88)(H,75,90)(H,76,91)(H,77,95)(H,78,94)(H,79,87)(H,97,98)(H4,62,63,66)(H4,64,65,67)/t29-,30-,35-,36-,37-,38-,39-,40-,41-,42-,45-/m0/s1 |
InChI 键 |
RRTVIQGBLVYLQM-GHWPXLJNSA-N |
手性 SMILES |
C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)C2=CC=CC=C2N |
规范 SMILES |
CC(C)CC(C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)NC(CNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C2=CC=CC=C2N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


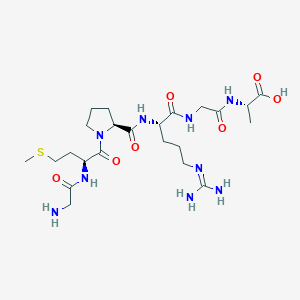
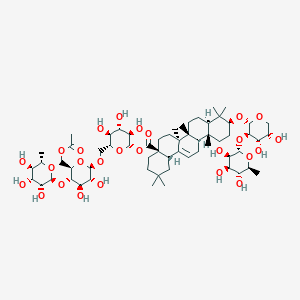

![3-(3,4-Dimethoxyphenyl)-5,6-dihydrobenzo[h]cinnoline](/img/structure/B12375458.png)

![2-amino-5-[4-[[(2R)-2-(3,5-difluorophenyl)-2-hydroxyacetyl]amino]-2-methylphenyl]-N-propan-2-ylpyridine-3-carboxamide](/img/structure/B12375468.png)
![(R)-(3-fluorophenyl)-[(2R,5R)-5-propylpyrrolidin-2-yl]methanol](/img/structure/B12375469.png)
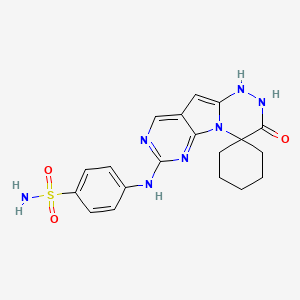

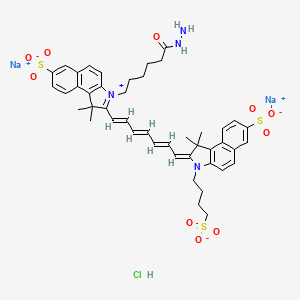
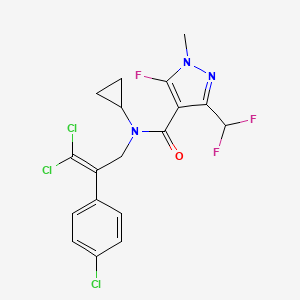
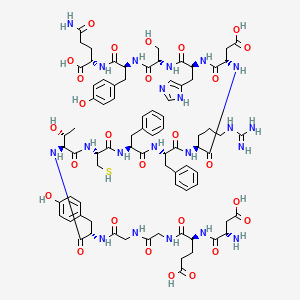
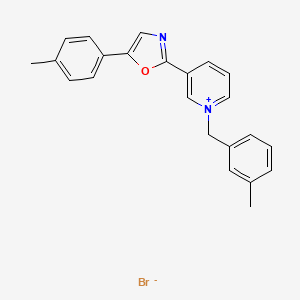
![N-[7-methyl-1-[(3R)-1-prop-2-enoylazepan-3-yl]benzimidazol-2-yl]-5-(prop-2-enoylamino)thiophene-3-carboxamide](/img/structure/B12375497.png)
